molecular formula C14H11NS2 B2422464 5-Methyl-4-phenyl-2-(2-thienyl)thiazole CAS No. 113214-30-5

5-Methyl-4-phenyl-2-(2-thienyl)thiazole

Cat. No. B2422464
M. Wt: 257.37
InChI Key: GJCUAOPBECGQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-4-phenyl-2-(2-thienyl)thiazole is a unique chemical compound with the linear formula C14H11N1S2 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

  • Chemical Synthesis and Modification : Kumar, Parameshwarappa, and Ila (2013) reported an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles. This process involves chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent (Kumar, Parameshwarappa, & Ila, 2013).

  • Pharmacological Applications : A study by Gomha et al. (2017) synthesized a series of thiazole and 1,3,4-thiadiazole derivatives, including 4-Methyl-2-phenylthiazole-5-carbohydrazide, showing potent anticancer activity against Hepatocellular carcinoma cell line (HepG-2) (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

  • Anticancer Agents : Romagnoli et al. (2012) discovered that 2-aryl/heteroaryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles, including derivatives with 3-thienyl moieties, exhibit potent anticancer activity and inhibit tubulin polymerization (Romagnoli, Baraldi, Kimatrai Salvador, Preti, Aghazadeh Tabrizi, Brancale, Fu, Li, Zhang, Hamel, Bortolozzi, Porcù, Basso, & Viola, 2012).

  • Antimicrobial Properties : Kapadia, Patel, Prajapati, Solankee, Solankee, & Solankee (2007) synthesized a series of thiazole compounds, including 2-(substituted phenyl)-3-(5-methyl thiazole)-4-thiazolidinones, demonstrating antimicrobial activity (Kapadia, Patel, Prajapati, Solankee, Solankee, & Solankee, 2007).

  • Selective Antimicrobial Activity : Xie, Cong, Zhao, Li, Xin, Hou, & Wang (2017) explored quaternary ammonium salts analogues, including 5-methyl-1,3,4-thiadiazole-2-thiol, showing potent antimicrobial effects against common pathogens (Xie, Cong, Zhao, Li, Xin, Hou, & Wang, 2017).

  • Antiprotozoal Activity : Verge & Roffey (1975) synthesized a series of 2-(5-nitro-2-thienyl)thiazoles demonstrating moderate activity against Trypanosoma cruzi and Trypanosoma rhodesiense in mice (Verge & Roffey, 1975).

properties

IUPAC Name

5-methyl-4-phenyl-2-thiophen-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NS2/c1-10-13(11-6-3-2-4-7-11)15-14(17-10)12-8-5-9-16-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCUAOPBECGQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-phenyl-2-(2-thienyl)thiazole

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